4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a furan ring, a methoxy group, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
It’s worth noting that furan-containing compounds are often involved in various chemical reactions, including radical bromination .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions, including suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The stability of boronic esters, which are often used in the synthesis of such compounds, can influence their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, handling conditions such as ventilation, protective clothing, and avoidance of dust and aerosols can impact the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Furan-2-ylmethylation: The furan ring is attached via a nucleophilic substitution reaction using furan-2-ylmethylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(furan-2-ylmethyl)benzamide
- 4-bromo-N-(furan-2-ylmethyl)-3-trifluoromethylbenzenesulfonamide
Uniqueness
4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-9-6-11(14)12(18-2)7-13(9)20(16,17)15-8-10-4-3-5-19-10/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQBXQRUOSXKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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